molecular formula C13H10ClN3 B1626867 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine CAS No. 77506-96-8

7-Chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine

Cat. No. B1626867
CAS RN: 77506-96-8
M. Wt: 243.69 g/mol
InChI Key: YBVOOESZDWCLFS-UHFFFAOYSA-N
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Patent
US09290500B2

Procedure details

5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (210 mg, 0.932 mmol) is heated in phosphoryl chloride (1.74 mL, 18.6 mmol) in a sealed vial at 100° C. for 2 hr. The reaction mixture is cooled to room temperature and slowly poured over ice. The resulting suspension is extracted with dichloromethane and washed with brine. The organic layer is dried over Na2SO4, filtered and concentrated in vacuo. The crude material is purification by column chromatography (eluent 0-100% ethyl acetate:hexanes) to provide 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (123 mg, yield 54%). LCMS: (AA) M+1 244; 1H NMR (400 MHz, DMSO) δ 8.07-8.02 (m, 2H), 7.53-7.47 (m, 2H), 7.46-7.41 (m, 1H), 7.32 (s, 1H), 7.23 (s, 1H), 2.53 (s, 3H).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[N:5]([N:9]=[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:11]=2)[C:6](=O)[CH:7]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:6]1[N:5]2[N:9]=[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:11]=[C:4]2[N:3]=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
CC=1NC=2N(C(C1)=O)N=C(C2)C2=CC=CC=C2
Name
Quantity
1.74 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly poured over ice
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension is extracted with dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purification by column chromatography (eluent 0-100% ethyl acetate:hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=2N1N=C(C2)C2=CC=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 123 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.